4-hydroxy-L-leucine
Overview
Description
Synthesis Analysis
The synthesis of 4-hydroxy-L-leucine and related compounds can be approached through biocatalytic methods and chemical synthesis. A study by Gao and Li (2021) highlighted a biocatalytic method using Escherichia coli for the biosynthesis of 3-Hydroxy-3-methylbutyrate (HMB) from L-leucine, which involves expressing L-amino acid deaminase and 4-hydroxyphenylpyruvate dioxygenase, showing the potential pathway for 4-hydroxy-L-leucine synthesis (Gao & Li, 2021). Additionally, the synthesis of L-[1-11C]leucine for medical imaging uses shows the chemical synthesis capabilities, highlighting the importance of stereoselective methods in creating specific leucine derivatives (Barrio et al., 1983).
Molecular Structure Analysis
The molecular structure of 4-hydroxy-L-leucine is crucial for its biological and chemical properties. Binns, Parsons, and McIntyre (2016) provided insights into the structure of L-leucine through neutron diffraction, offering a basis for understanding the structural details of its hydroxylated derivatives (Binns, Parsons, & McIntyre, 2016).
Chemical Reactions and Properties
The reactivity of 4-hydroxy-L-leucine involves its participation in enzymatic reactions and its susceptibility to oxidation. For example, the role of leucine and its hydroxylated derivatives in enzymatic processes, such as those catalyzed by leucyl-tRNA synthetases, highlights their importance in protein synthesis and the potential for specific enzymatic reactions involving 4-hydroxy-L-leucine (Englisch et al., 1986).
Physical Properties Analysis
The physical properties of 4-hydroxy-L-leucine, such as solubility, melting point, and crystal structure, are essential for its application in pharmaceuticals and material science. Görbitz and Dalhus (1996) provided a detailed examination of L-leucine's crystal structure at 120K, which can be used as a reference for understanding the physical characteristics of its hydroxylated counterparts (Görbitz & Dalhus, 1996).
Chemical Properties Analysis
Understanding the chemical properties of 4-hydroxy-L-leucine involves exploring its chemical stability, reactivity, and interactions with other molecules. The study of its enzymatic synthesis pathway and interaction with metabolic enzymes can shed light on its role in biological systems and potential chemical modifications (Saika et al., 2014).
Scientific Research Applications
Biosynthesis of Hydroxy Amino Acids
4-hydroxy-L-leucine plays a significant role in the biosynthesis of hydroxy amino acids. These hydroxy amino acids have shown potential in antifungal, antibacterial, antiviral, and anticancer properties and are constituents of pharmaceutical intermediates. They are extensively applied in the synthesis of chiral drugs, which highlights their importance in medical treatment and pharmaceutical synthesis. Enzymatic methods involving 4-hydroxy-L-leucine are being explored for their efficiency and selectivity in producing these valuable compounds (Sun et al., 2018).
Leucine Metabolism and Protein Synthesis
Leucine, the parent compound of 4-hydroxy-L-leucine, plays a crucial role in protein and energy metabolism. Approximately 80% of leucine is used for protein synthesis, with the remainder being converted into metabolites like 4-hydroxy-L-leucine. These metabolites have been hypothesized to modulate some functions of leucine, including protein synthesis and inhibition of protein degradation. This understanding is vital for enhancing growth and health in various organisms (Duan et al., 2015).
Hydroxylation of L-amino Acids
Studies have identified enzymes that catalyze the hydroxylation of L-amino acids, including L-leucine, to produce compounds like 4-hydroxy-L-leucine. These enzymes belong to a novel subfamily of bacterial dioxygenases and have significant implications for understanding the physiological roles of hydroxylated L-amino acids. This research is crucial for developing new biocatalysts for industrial applications (Smirnov et al., 2012).
Biocatalytic Production of HMB
The biocatalytic conversion of L-leucine to 3-Hydroxy-3-methylbutyrate (HMB) using 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in Escherichia coli is a novel method. This approach overcomes the limitations of chemical production and fermentation methods, providing a more efficient route for HMB synthesis, which has applications in food and pharmaceutical industries (Gao & Li, 2021).
Thermostability and Activity of L-Isoleucine Hydroxylase
Research on the thermostability and activity of L-isoleucine hydroxylase, which is involved in the conversion of L-Ile to 4-hydroxyisoleucine, is significant for industrial production. Enhancing the stability and activity of this enzyme can facilitate the production of 4-hydroxyisoleucine, a compound with clinical applications in treating type 2 diabetes (Qiao et al., 2019).
Future Directions
Traditionally, 4-Hyp has been extracted from the acid hydrolysis of animal collagen using a polluting and energy-intensive process. The alternative chemical synthesis of 4-Hyp from imidazole compounds is costly and inefficient . In recent years, researchers have explored the microbiological manufacture of 4-Hyp .
properties
IUPAC Name |
(2S)-2-amino-4-hydroxy-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,10)3-4(7)5(8)9/h4,10H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEQSWOXTDTQJV-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C[C@@H](C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80610641 | |
Record name | 4-Hydroxy-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-L-leucine | |
CAS RN |
31654-66-7 | |
Record name | 4-Hydroxy-L-leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80610641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.